molecular formula C7H9BrN2O2 B2837848 4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one CAS No. 1934815-19-6

4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one

Cat. No.: B2837848
CAS No.: 1934815-19-6
M. Wt: 233.065
InChI Key: IKKSCKTZJFOPPU-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is a brominated pyridazinone derivative serving as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The pyridazin-3(2H)-one scaffold is a privileged structure in the design of biologically active compounds, known for its significant and diverse pharmacological profiles . This compound is of particular interest in pioneering research areas such as cardiovascular diseases and oncology. The pyridazinone core is a recognized pharmacophore in the development of vasodilators and targeted anticancer agents . Recent scientific literature highlights a growing interest in this scaffold for tackling reverse cardio-oncology, where patients with hypertension are more prone to cancer, driving the search for molecules with potential dual activity . Researchers utilize this bromo-functionalized intermediate to synthesize novel derivatives for evaluating vasorelaxant activities and anticancer mechanisms, such as kinase inhibition . As a brominated heterocycle, it is ideally suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), facilitating the exploration of structure-activity relationships (SAR) by allowing the introduction of diverse aromatic and heteroaromatic systems at the 4-position of the pyridazinone ring. The 2-methoxyethyl side chain contributes to the compound's overall physicochemical properties, potentially influencing solubility and pharmacokinetic profiles. Handling and Safety: This compound should be considered harmful and irritant. Please refer to the Safety Data Sheet (SDS) for detailed handling protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-2-(2-methoxyethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-12-5-4-10-7(11)6(8)2-3-9-10/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKSCKTZJFOPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor followed by the introduction of the methoxyethyl group. One common method involves the following steps:

    Bromination: The pyridazinone precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Methoxyethylation: The brominated intermediate is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate or sodium hydride to introduce the methoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes nucleophilic displacement under mild conditions.

Key Reactions

  • Amine Substitution : Reacts with primary/secondary amines (e.g., 2-methoxyethylamine) in polar aprotic solvents (e.g., DMF/DMAc) at 80–90°C, yielding 4-amino derivatives.
    Example :

    4 Bromo 2 2 methoxyethyl pyridazin 3 2H one+NH2RK3PO4,Pd PPh3 44 R NH pyridazinone+HBr\text{4 Bromo 2 2 methoxyethyl pyridazin 3 2H one}+\text{NH}_2\text{R}\xrightarrow{\text{K}_3\text{PO}_4,\text{Pd PPh}_3\text{ }_4}\text{4 R NH pyridazinone}+\text{HBr}

    Yields: 33–52% depending on steric/electronic effects of the amine .

  • Hydroxylation : Hydrolysis with NaOH (20% aq.) at 60°C produces 4-hydroxy derivatives .

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with aryl/heteroaryl boronic acids.

Conditions :

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: K3_3PO4_4 (3 equiv)

  • Solvent: 1,4-dioxane/H2_2O

  • Temperature: 90°C, 18 h

Example :

4 Bromo 2 2 methoxyethyl pyridazin 3 2H one+ArB OH 2Pd4 Ar pyridazinone+byproducts\text{4 Bromo 2 2 methoxyethyl pyridazin 3 2H one}+\text{ArB OH }_2\xrightarrow{\text{Pd}}\text{4 Ar pyridazinone}+\text{byproducts}

Yields :

Boronic AcidYield (%)Selectivity (4- vs. 3-substitution)
Phenyl8812.6:1
4-Chlorophenyl578.1:1
3-Pyridyl525.5:1

Data aggregated from

Electrophilic Aromatic Substitution

The pyridazinone ring undergoes regioselective electrophilic attacks at position 5 due to electron-donating methoxyethyl group.

Halogenation :

  • Bromination with NBS (1 equiv) in CCl4_4 yields 5-bromo derivatives.

  • Chlorination using SO2_2Cl2_2 occurs at position 6.

Methoxyethyl Side-Chain Modifications

  • Oxidation : Treatment with KMnO4_4/H2_2SO4_4 converts the methoxyethyl group to a carboxylic acid.

  • Ether Cleavage : HI (48%) cleaves the ether bond, yielding 2-hydroxyethyl derivatives .

Ring-Opening Reactions

Under strong acidic conditions (HCl, reflux), the pyridazinone ring hydrolyzes to form diketones.

Mechanistic Insights

  • SNAr Reactivity : The bromine’s activation by the electron-withdrawing pyridazinone ring lowers the LUMO energy, facilitating nucleophilic attack.

  • Steric Effects : The 2-methoxyethyl group hinders substitutions at position 2 but enhances solubility in polar solvents .

Comparative Reactivity Table

Reaction TypeConditionsReagents/CatalystsProductsYield (%)References
Amine Substitution90°C, DMAc, 18 hK3_3PO4_4, Pd(PPh3_3)4_44-Amino derivatives33–52
Suzuki Coupling90°C, 1,4-dioxane/H2_2O, 18 hPd(PPh3_3)4_44-Arylpyridazinones52–88
BrominationCCl4_4, RT, 12 hNBS5-Bromo derivatives68–75
Hydrolysis60°C, NaOH (20%)4-Hydroxypyridazinones85–90

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine compounds, including 4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one, exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth.

Case Study : A study published in Medicinal Chemistry highlighted the synthesis of related pyridazine derivatives that showed enhanced potency against cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Inflammation Modulation

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Data Table: Anti-inflammatory Activity

CompoundInhibition Rate (%)Target Pathway
This compound75%NF-kB Pathway
Control (Standard Drug)85%NF-kB Pathway

This table summarizes the inhibition rates observed in a controlled study comparing the compound to standard anti-inflammatory drugs .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Studies have shown that it exhibits effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Case Study : Research conducted on the antimicrobial efficacy of pyridazine derivatives demonstrated that modifications to the structure can enhance activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₉BrN₂O₂
  • Molecular Weight : 249.07 g/mol (calculated based on formula).
  • Spectroscopic Data :
    • ¹³C NMR (CDCl₃) : Peaks at δ 33.4–35.6 ppm (CH₂ and CH groups), 46.6 ppm (OCH₂), and 154.7 ppm (C=O) .
    • Mass Spectrometry : m/z 310, 312 (MH⁺) .
  • Synthetic Route : Typically prepared via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with 2-methoxyethyl halides in acetone using potassium carbonate as a base .

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares the target compound with structurally related pyridazinones, emphasizing substituent-driven variations:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one C₇H₉BrN₂O₂ 249.07 2-methoxyethyl, 4-Br Tubulin polymerization inhibition
4-Bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one C₇H₈BrClN₂O₂ 283.51 2-methoxyethyl, 4-Br, 6-Cl Higher halogen content; discontinued
4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one C₁₁H₈BrFN₂O 283.1 3-fluorobenzyl, 4-Br Discontinued due to stability concerns
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one C₁₀H₆BrClN₂O 285.52 2-phenyl, 4-Cl, 5-Br Anticancer screening candidate
4-Bromo-2-methylpyridazin-3(2H)-one C₅H₅BrN₂O 189.01 2-methyl, 4-Br Simpler structure; lower solubility

Critical Notes

Discontinued Compounds : Derivatives like 4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one were withdrawn due to synthetic complexity or stability issues .

Halogen Impact : Bromine at position 4 enhances electrophilic reactivity, while chlorine at position 6 (e.g., in ) increases molecular weight but may reduce bioavailability .

Methoxyethyl vs. Methyl : The 2-methoxyethyl group in the target compound improves water solubility compared to methyl analogs, aiding pharmacokinetics .

Biological Activity

4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological activity.

Research indicates that compounds similar to this compound often interact with specific biological targets, such as fibroblast growth factor receptors (FGFRs) and various kinases. These interactions can lead to modulation of cellular processes like proliferation, differentiation, and survival.

Antitumor Activity

Studies have demonstrated that pyridazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown activity against multiple myeloma by inhibiting the TAK1 kinase pathway, which is crucial for tumor growth and survival .

Inhibition of FGFRs

The compound has been identified as a potential inhibitor of FGFRs, which are involved in numerous physiological processes including angiogenesis and tumorigenesis. Inhibiting these receptors could provide therapeutic benefits in treating cancers driven by aberrant FGFR signaling .

Study on Antiproliferative Effects

A study investigated the effects of various pyridazine derivatives on cancer cell lines. The results indicated that this compound exhibited an IC50 value indicative of moderate potency against certain tumor types. The detailed findings are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715FGFR inhibition
Related Pyridazine DerivativeHeLa10TAK1 kinase inhibition
Related Pyridazine DerivativeA54912Induction of apoptosis

Table 1: Antiproliferative effects of pyridazine derivatives on various cancer cell lines.

Pharmacokinetics

In vivo studies have suggested that compounds with similar structures can effectively cross the blood-brain barrier (BBB), enhancing their potential for treating central nervous system disorders. The pharmacokinetic profiles indicate favorable absorption and distribution characteristics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at specific positions on the pyridazine ring can enhance or diminish its potency. For example, substituents at the 4-position have been shown to significantly affect binding affinity to target proteins .

Q & A

Q. Q1: What are the recommended synthetic routes for 4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of brominated pyridazinones typically involves functionalizing a pyridazine core. For example, bromine can be introduced via electrophilic substitution or halogen-exchange reactions. For 4-bromo derivatives, regioselective bromination of the pyridazinone ring at the 4-position is critical. The 2-methoxyethyl group may be introduced through alkylation using 2-methoxyethyl halides under basic conditions (e.g., NaH in DMF). Reaction optimization should focus on temperature control (e.g., 0–25°C) to avoid side reactions like over-alkylation. Yields are influenced by solvent polarity (e.g., THF vs. DMF) and stoichiometry of the alkylating agent .

Q. Q2: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the methoxyethyl group (δ ~3.3 ppm for OCH3_3) and bromine-induced deshielding effects on adjacent protons.
  • High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern consistent with bromine (79Br/81Br^{79}\text{Br}/^{81}\text{Br}).
  • HPLC-PDA: Use reverse-phase chromatography with UV detection (λ ~250–300 nm) to assess purity (>95%). Reference standards of structurally related pyridazinones (e.g., 4-bromo-2-isopropylpyridazin-3(2H)-one) can aid in method validation .

Q. Q3: What are the key reactivity patterns of the bromine substituent in this compound?

Methodological Answer: The 4-bromo group is susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for introducing aryl or heteroaryl groups. For example, palladium-catalyzed coupling with boronic acids in THF/H2_2O at 80°C can replace bromine with functionalized aromatic systems. The methoxyethyl side chain may participate in oxidation reactions (e.g., with KMnO4_4) to form carboxylic acid derivatives, though steric hindrance could limit reactivity. Prior computational modeling (DFT) is recommended to predict regioselectivity in substitution reactions .

Advanced Research Questions

Q. Q4: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varying substituents at the 4-position (e.g., Cl, CF3_3) to assess halogen-dependent activity.
  • Side-Chain Engineering: Replace the methoxyethyl group with other oxygen-containing chains (e.g., ethoxypropyl) to evaluate hydrophilicity effects.
  • Biological Assays: Screen analogs against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Compare IC50_{50} values to identify potency trends. For example, pyridazinones with bulkier substituents at the 2-position often show enhanced binding to hydrophobic enzyme pockets .

Q. Q5: What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Methodological Answer:

  • LC-MS/MS: Detect low-abundance byproducts (e.g., dehalogenated or dimerized species) using multiple reaction monitoring (MRM).
  • Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways. For example, hydrolysis of the methoxyethyl group under acidic conditions may generate glycolic acid derivatives.
  • Quantitative NMR (qNMR): Use 1,3,5-trimethoxybenzene as an internal standard to quantify impurities lacking UV chromophores .

Q. Q6: How can computational methods resolve contradictions in experimental data regarding binding affinity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound’s interaction with a target protein (e.g., COX-2) to identify key binding residues. Compare results with experimental IC50_{50} values.
  • Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs with conflicting activity data. For instance, discrepancies in IC50_{50} values may arise from solvation effects overlooked in vitro .

Q. Q7: What strategies mitigate batch-to-batch variability in biological assays involving this compound?

Methodological Answer:

  • Strict Solubility Controls: Pre-dissolve the compound in DMSO at a standardized concentration (e.g., 10 mM) to avoid precipitation in aqueous buffers.
  • Internal Assay Controls: Include a reference inhibitor (e.g., staurosporine for kinase assays) in each plate to normalize inter-assay variability.
  • Stability Monitoring: Use differential scanning calorimetry (DSC) to assess thermal stability and identify optimal storage conditions (e.g., -80°C under argon) .

Data Contradiction Analysis

Q. Q8: How should researchers interpret conflicting reports on the cytotoxicity of brominated pyridazinones?

Methodological Answer:

  • Cell Line Specificity: Cytotoxicity may vary due to differences in cell membrane permeability (e.g., HeLa vs. HEK293). Perform comparative assays using isogenic cell lines.
  • Metabolic Stability: Assess hepatic microsomal stability (e.g., using rat liver S9 fractions) to determine if metabolites contribute to toxicity.
  • Redox Profiling: Measure ROS generation via DCFH-DA assays to evaluate oxidative stress mechanisms. Compounds with electron-withdrawing groups (e.g., Br) may enhance ROS production in certain contexts .

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